molecular formula C₃₀H₃₄D₃NO₄ B1162023 Ulipristal Acetate-d3

Ulipristal Acetate-d3

Cat. No.: B1162023
M. Wt: 478.64
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuteration in Advanced Research Methodologies

Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium (B1214612), is a particularly powerful strategy in chemical and biomedical research. thalesnano.comansto.gov.au Because hydrogen is abundant in organic molecules, deuterium labeling is a common and cost-effective choice compared to other stable isotopes. aptochem.com The doubling of atomic mass when a proton is replaced by a proton and a neutron gives deuterated compounds unique properties that are exploited in various research applications. researchgate.net

One of the most significant applications of deuteration is in the creation of internal standards for quantitative analysis, especially in mass spectrometry. thalesnano.comclearsynth.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample preparation, extraction, and chromatographic separation. aptochem.comscioninstruments.com Because a deuterated standard is chemically nearly identical to the unlabeled analyte, it co-elutes during chromatography but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. aptochem.com This allows it to serve as a perfect reference point, correcting for variability in sample processing and instrumental analysis, which significantly enhances the accuracy, precision, and robustness of quantitative measurements. clearsynth.comscioninstruments.comtexilajournal.com

Advantages of Using Deuterated Compounds in Research:

Improved Analytical Accuracy: Compensates for matrix effects and variations in instrument response in mass spectrometry. clearsynth.comtexilajournal.com

Method Validation: Ensures the analytical procedure is robust and reliable. clearsynth.com

Kinetic Isotope Effect Studies: The C-D bond is stronger than the C-H bond, and this difference in bond energy can be used to study reaction mechanisms. nih.gov

Metabolic Pathway Investigation: Helps to identify and quantify drug metabolites. researchgate.net

Overview of Ulipristal (B1683391) Acetate-d3 as a Research Probe

Ulipristal Acetate-d3 is a prime example of a deuterated compound designed for a specific research purpose. It is employed almost exclusively as an internal standard (IS) for the quantification of Ulipristal Acetate (B1210297) in complex biological samples, such as human plasma. nih.govresearchgate.netnih.gov This application is crucial in pharmacokinetic studies, which track the concentration of a drug in the body over time.

In these studies, a known quantity of this compound is added to each plasma sample before processing. nih.gov The samples are then typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net During analysis, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the unlabeled Ulipristal Acetate and the deuterated internal standard, this compound.

The table below details the mass-to-charge ratio (m/z) transitions used in LC-MS/MS methods to detect and quantify Ulipristal Acetate and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Method of Detection
Ulipristal Acetate476.2134.1Multiple Reaction Monitoring (MRM)
This compound (IS)479.3416.2Multiple Reaction Monitoring (MRM)
Data sourced from pharmacokinetic studies. nih.govresearchgate.netnih.govresearchgate.net

By comparing the instrument's response for Ulipristal Acetate to the stable response of the known concentration of this compound, researchers can calculate the precise concentration of Ulipristal Acetate in the original sample. clearsynth.com This approach corrects for potential sample loss during extraction or fluctuations in the mass spectrometer's ionization efficiency, leading to highly reliable and reproducible data essential for understanding the pharmacokinetic profile of Ulipristal Acetate. nih.govnih.gov

Properties

Molecular Formula

C₃₀H₃₄D₃NO₄

Molecular Weight

478.64

Synonyms

(11β)-17-(Acetyloxy-d3)-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione;  EllaOne-d3;  HRP 2000-d3;  RTI 3021-012-d3;  RU 44675-d3;  VA 2914-d3; 

Origin of Product

United States

Chemical Synthesis and Deuterium Incorporation Strategies for Ulipristal Acetate D3

Retrosynthetic Approaches for Deuterated Steroids

Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. For deuterated steroids like Ulipristal (B1683391) Acetate-d3, this approach is adapted to identify the most opportune stage for introducing the deuterium (B1214612) label. The position of the deuterium atoms in the final molecule—whether on the acetyl group or the N,N-dimethylamino moiety—dictates the retrosynthetic strategy.

Advanced Methodologies for Site-Specific Deuterium Introduction

The precise placement of deuterium atoms within the Ulipristal Acetate (B1210297) framework is achieved through various advanced chemical methods. The choice of methodology depends on the desired location of the label, the stability of the substrate, and the required isotopic enrichment.

Catalytic hydrogen-deuterium (H/D) exchange reactions are a powerful method for replacing specific hydrogen atoms with deuterium. wikipedia.org These reactions typically involve a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), and a catalyst. rsc.orggoogle.com The catalyst, which can be an acid, base, or transition metal, facilitates the cleavage of C-H bonds and their replacement with C-D bonds. wikipedia.orgnih.gov

For steroidal frameworks, methods such as superacid-catalyzed α-deuteration of ketone functionalities using D₂O have shown high efficiency. rsc.org Additionally, innovative techniques like ultrasound-assisted microcontinuous processes have been developed for the efficient and selective H/D exchange on steroid hormones, achieving high deuterium incorporation under mild conditions. nih.gov The reaction conditions, including temperature, pressure, and catalyst choice, can be tailored to target specific, non-exchangeable hydrogen atoms on the steroid backbone. wikipedia.org

Catalyst Type Deuterium Source Typical Application on Steroids
Acid/BaseD₂O, Deuterated AlcoholsExchange of protons alpha to carbonyl groups
Metal (e.g., Pt, Rh)D₂ Gas, D₂OExchange at various C-H positions, sometimes requiring harsher conditions
SuperacidD₂ORegioselective deuteration of ketones

One of the most direct and widely used strategies for synthesizing isotopically labeled compounds is the incorporation of deuterated building blocks. beilstein-journals.org This approach is particularly effective for introducing deuterium into specific functional groups, such as the acetyl or N-methyl groups of Ulipristal Acetate.

To produce Ulipristal Acetate-d3 (Acetyl-d3), the non-deuterated 17-hydroxy precursor is acylated using a deuterated reagent like acetic anhydride-d6 or acetyl-d3 chloride. stable-isotopes.com Similarly, to synthesize Ulipristal Acetate-d6, where the deuterium labels are on the two N-methyl groups of the dimethylamino substituent, the corresponding N-desmethyl or N-monomethyl precursor is alkylated with a deuterated methylating agent (e.g., iodomethane-d3). daicelpharmastandards.comsynzeal.com This method ensures high isotopic enrichment at the desired positions with minimal scrambling.

Labeled Compound Deuterated Precursor/Reagent Position of Deuterium
This compoundAcetic anhydride-d6 / Acetyl-d3 chloride17-acetyl group stable-isotopes.comsussex-research.com
Ulipristal Acetate-d6Iodomethane-d3 / Formaldehyde-d2 + reducing agentN,N-dimethylamino group synzeal.com
N-Desmethyl this compoundIodomethane-d3N-methyl group daicelpharmastandards.commedchemexpress.com

Reductive deuteration involves the addition of deuterium across double bonds or to carbonyl groups during a reduction reaction. researchgate.net This technique is valuable for introducing deuterium atoms into the steroidal core. Common deuterated reducing agents include lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄). nih.gov

These powerful reagents can reduce ketones and esters to deuterated alcohols. For example, the reduction of a ketone on the steroid backbone with NaBD₄ would introduce a deuterium atom at that position. nih.gov More recent advancements include the use of milder and more selective systems, such as samarium(II) iodide (SmI₂) in combination with D₂O, for the reductive deuteration of esters and other functional groups under neutral conditions. organic-chemistry.org Another practical system for the deuteration of α,β-unsaturated systems utilizes magnesium and deuterated methanol (B129727) (CH₃OD). rsc.org These methods offer high levels of deuterium incorporation and excellent functional group tolerance, making them suitable for complex molecules like steroids. organic-chemistry.org

Purification and Isolation of Deuterium-Labeled Ulipristal Acetate

Following chemical synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, non-deuterated or partially deuterated analogues, and other side products. The purification and isolation of this compound to a high degree of chemical and isotopic purity is therefore a critical step. britannica.com

Chromatography is the principal technique employed for this purpose. britannica.com High-Performance Liquid Chromatography (HPLC) is particularly effective, offering high resolution to separate compounds with very similar structures. researchgate.net In fact, HPLC has been shown to be capable of resolving the mono-deuterium isotopologue of Ulipristal Acetate from the unlabeled parent compound, demonstrating its power in isotopic purification. nih.gov Other chromatographic methods, such as column chromatography, are used for initial, large-scale purification. Following chromatography, crystallization is often used as a final step to obtain the highly pure, solid product. britannica.com

Characterization of Deuterium Content and Isotopic Purity

The final step in the preparation of this compound is its thorough characterization to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and spectrometric techniques is used to provide a comprehensive analysis. daicelpharmastandards.com

Mass Spectrometry (MS) is essential for determining the molecular weight of the labeled compound. The mass spectrum of this compound will show a molecular ion peak shifted to a higher mass-to-charge ratio (m/z) compared to the unlabeled compound, corresponding to the number of deuterium atoms incorporated. MS is also the primary tool for quantifying isotopic purity and enrichment. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the precise location of the deuterium labels. In a ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced in intensity. Conversely, ²H (Deuterium) NMR spectroscopy can be used to directly observe the signals from the incorporated deuterium atoms. daicelpharmastandards.comnih.gov

The combination of these techniques provides definitive evidence of the successful synthesis of this compound with the desired isotopic labeling pattern and purity.

Analytical Technique Information Provided
High-Performance Liquid Chromatography (HPLC)Chemical Purity, Separation of Isotopologues daicelpharmastandards.comnih.gov
Mass Spectrometry (MS)Molecular Weight Confirmation, Isotopic Enrichment, Deuterium Content Quantification daicelpharmastandards.comresearchgate.net
¹H Nuclear Magnetic Resonance (¹H NMR)Confirmation of Deuterium Location (via proton signal disappearance) daicelpharmastandards.com
¹³C Nuclear Magnetic Resonance (¹³C NMR)Confirmation of Carbon Skeleton Integrity daicelpharmastandards.com

Mass Spectrometry for Isotopic Enrichment Quantification

Mass spectrometry (MS) is an essential analytical tool for determining the isotopic enrichment of a labeled compound. nih.govsigmaaldrich.com The technique differentiates molecules based on their mass-to-charge ratio. Since deuterium is heavier than hydrogen, the incorporation of three deuterium atoms into the ulipristal acetate molecule results in a predictable increase in its molecular weight.

The general method involves comparing the mass spectrum of the deuterated compound with that of its unlabeled analogue. nih.gov High-resolution mass spectrometry, particularly techniques like Time-of-Flight (TOF) MS, provides the accuracy needed to resolve the different isotopic peaks (isotopologues). almacgroup.comresearchgate.net Analysis of the mass spectrum allows for the quantification of the relative abundance of the desired d3-labeled molecule compared to unlabeled (d0), partially labeled (d1, d2), and potentially over-labeled (d4, etc.) species.

The isotopic purity is calculated by analyzing the intensity of the representative isotopologue ions after correcting for the natural isotopic contributions from other atoms in the molecule, such as Carbon-13. researchgate.net This process confirms that the synthesis has achieved the desired level of deuterium incorporation and provides a quantitative measure of the isotopic enrichment. For this compound, which is intended for use as an internal standard, high isotopic purity is crucial for accurate quantification in mass spectrometry-based assays. stable-isotopes.com

Table 1: Illustrative Mass Spectrometry Data for Isotopic Enrichment of this compound

IsotopologueDescriptionExpected Mass Shift (from d0)Relative Intensity (%)
d0Unlabeled Ulipristal Acetate00.5
d1Ulipristal Acetate with one deuterium+11.5
d2Ulipristal Acetate with two deuteriums+23.0
d3Target Compound: this compound+395.0
Total Isotopic Purity (d3) 95.0%

Nuclear Magnetic Resonance Spectroscopy for Deuterium Positional Analysis

While mass spectrometry confirms if and how much deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise location of these isotopes within the molecule. nih.gov This positional analysis is critical to ensure that the deuterium labeling has occurred at the intended site.

The most common method is Proton (¹H) NMR spectroscopy. The principle is straightforward: a proton signal in the ¹H NMR spectrum will disappear or be significantly attenuated if that proton is replaced by a deuterium atom. By comparing the ¹H NMR spectrum of the deuterated compound to that of the unlabeled standard, chemists can pinpoint the exact site of deuteration. For instance, in the case of "this compound (Acetyl-d3)," the three deuterium atoms are located on the methyl group of the acetate moiety. stable-isotopes.com Consequently, the characteristic singlet peak for these three protons in the ¹H NMR spectrum of unlabeled ulipristal acetate would be absent in the spectrum of the d3-labeled version.

Alternatively, Deuterium (²H) NMR spectroscopy can be employed. iaea.org This technique directly observes the deuterium nuclei, providing a spectrum that shows signals only from the deuterated positions. This offers unambiguous confirmation of the location and can also provide information about the local molecular environment and dynamics. nih.gov Both ¹H and ²H NMR are powerful tools for the structural elucidation of deuterated isotopologues. nih.gov

Table 2: Expected ¹H NMR Spectral Changes for this compound (Acetyl-d3)

This table outlines the expected changes in the Proton NMR spectrum that would confirm the successful and specific synthesis of this compound labeled on the acetyl group.

Proton SignalTypical Chemical Shift (ppm) in Unlabeled Ulipristal AcetateExpected Observation in this compound (Acetyl-d3)Rationale
Acetyl Methyl Protons (-COCH₃)~2.1Signal is absent or has <5% of original intensityThe three protons have been replaced by deuterium atoms.
Dimethylamino Protons (-N(CH₃)₂)~2.9Signal is present and unchangedThese positions are not the target for deuteration in this specific isotopologue.
Other Steroid Backbone ProtonsVariousAll signals are present and unchangedDeuteration is specific to the acetyl group.

Advanced Analytical Applications of Ulipristal Acetate D3 in Bioanalytical Research

Development and Validation of Quantitative Bioanalytical Assays

The precise quantification of xenobiotics in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis, particularly when coupled with mass spectrometry.

Ulipristal (B1683391) Acetate-d3 as a Stable Isotope Labeled Internal Standard (SIL-IS)

Ulipristal Acetate-d3 is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of Ulipristal Acetate (B1210297) in biological samples. As an SIL-IS, this compound shares near-identical physicochemical properties with the analyte, Ulipristal Acetate. This includes similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. The key difference is its increased mass due to the incorporation of deuterium (B1214612) atoms, which allows it to be distinguished from the unlabeled analyte by a mass spectrometer.

The use of this compound as an internal standard effectively compensates for variability that can be introduced during sample preparation and analysis, such as extraction losses and matrix effects. This leads to enhanced accuracy and precision in the quantification of Ulipristal Acetate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Ulipristal Acetate Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of Ulipristal Acetate in biological matrices, with this compound serving as the internal standard. Several robust LC-MS/MS methods have been developed and validated for this purpose. These methods typically involve a chromatographic separation step using a C18 column, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

In MRM, specific precursor-to-product ion transitions are monitored for both Ulipristal Acetate and this compound. This highly selective detection method minimizes interferences from endogenous components of the biological matrix, ensuring the reliability of the quantitative results. The table below summarizes the LC-MS/MS parameters from two published studies, demonstrating the consistent application of this compound in quantitative bioanalysis.

ParameterStudy 1Study 2
Analyte Ulipristal AcetateUlipristal Acetate
Internal Standard This compoundThis compound
Linearity Range 0.0500 - 100 ng/mL0.300 - 300 ng/mL
Precursor Ion (m/z) 476.2476.2
Product Ion (m/z) 134.1134.1
IS Precursor Ion (m/z) 479.3479.3
IS Product Ion (m/z) 416.2416.2
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Bioanalytical Method Validation Parameters for Deuterated Internal Standards

The validation of bioanalytical methods employing deuterated internal standards like this compound is crucial to ensure the reliability of the data generated. Regulatory guidelines outline specific parameters that must be assessed during method validation. These parameters demonstrate the performance and suitability of the analytical method for its intended purpose.

Key validation parameters for bioanalytical methods using deuterated internal standards include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among multiple measurements of the same sample.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

The table below presents a summary of the validation parameters and their typical acceptance criteria for bioanalytical methods.

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ)
Linearity Correlation coefficient (r²) ≥ 0.99
Selectivity No significant interfering peaks at the retention times of the analyte and IS
Matrix Effect CV of the IS-normalized matrix factor should be ≤15%
Stability Analyte concentration should be within ±15% of the nominal concentration

Isotopic Tracing in Mechanistic and Kinetic Investigations

Beyond its role in quantitative analysis, the stable isotope label in this compound provides a powerful tool for investigating the metabolic fate and enzymatic interactions of the parent compound.

Elucidation of Biochemical Reaction Pathways

Isotopic tracing is a technique used to track the passage of an isotopically labeled compound through a biological system. By introducing this compound, researchers can trace the metabolic fate of the drug and identify its metabolites. The deuterium label acts as a "tag" that can be detected by mass spectrometry.

The primary metabolic pathway of Ulipristal Acetate is known to be N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP3A4. This process results in the formation of mono-demethylated and di-demethylated metabolites. By administering this compound and analyzing the resulting metabolites, researchers can confirm this pathway. The mass of the metabolites will be shifted by the number of deuterium atoms retained, providing unambiguous evidence of their origin from the administered drug. This approach is invaluable for confirming metabolic pathways and identifying novel metabolites.

The table below illustrates the expected mass shifts in the major metabolites of Ulipristal Acetate when this compound is used as a tracer.

CompoundMolecular Weight (Da)Expected Molecular Weight with d3 Label (Da)
Ulipristal Acetate 475.6478.6
Mono-demethylated Metabolite 461.6464.6
Di-demethylated Metabolite 447.6450.6

Studies of Kinetic Isotope Effects in Enzymatic Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond are typically slower than those involving the cleavage of a C-H bond. This phenomenon can be exploited to study the rate-limiting steps of enzymatic reactions.

In the case of Ulipristal Acetate, the CYP3A4-mediated N-demethylation involves the cleavage of a C-H bond on the methyl group. By using this compound, where the hydrogen atoms on one of the methyl groups are replaced with deuterium, a primary kinetic isotope effect would be expected if the C-H bond cleavage is the rate-limiting step of the metabolic reaction. A slower rate of metabolism for the deuterated compound compared to the non-deuterated compound would provide strong evidence for this mechanistic detail.

The table below provides a conceptual representation of how a kinetic isotope effect study could be designed for the metabolism of Ulipristal Acetate.

SubstrateEnzymeReactionExpected ObservationMechanistic Insight
Ulipristal AcetateCYP3A4N-demethylationBaseline rate of metabolism-
This compoundCYP3A4N-demethylationSlower rate of metabolism compared to Ulipristal AcetateC-H bond cleavage is likely the rate-limiting step in the N-demethylation reaction.

Investigation of Metabolic Pathways and Biotransformation Using Ulipristal Acetate D3 in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification

In vitro systems are essential for initial metabolic screening, offering a controlled environment to study the biochemical transformations a drug candidate undergoes.

Hepatic microsomes and hepatocytes are the gold standards for in vitro metabolism studies, as the liver is the primary site of drug biotransformation. Incubations of ulipristal (B1683391) acetate (B1210297) in these systems have been crucial for understanding its metabolic stability and identifying the enzymes responsible for its breakdown.

In vitro data from studies using pooled human liver microsomes show that ulipristal acetate is extensively metabolized. europa.eugeneesmiddeleninformatiebank.nl These experiments have identified the primary metabolic pathways as N-demethylation, leading to the formation of mono-demethylated and di-demethylated metabolites. europa.eunih.gov The mono-demethylated metabolite is known to be pharmacologically active. europa.eugeneesmiddeleninformatiebank.nl Further investigations using selective chemical inhibitors and recombinant CYP enzymes have pinpointed the cytochrome P450 (CYP) superfamily as the main catalyst. Specifically, CYP3A4 is the predominant isoenzyme involved in the metabolism of ulipristal acetate, with minor contributions from CYP1A2 and CYP2A6. europa.eugeneesmiddeleninformatiebank.nlfda.gov

In these incubation systems, Ulipristal Acetate-d3 serves as a critical analytical tool. It is often used as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification, allowing for highly accurate measurement of the parent compound's depletion over time. The deuterium (B1214612) labeling provides a distinct mass signature, enabling clear differentiation from the unlabeled analyte and endogenous matrix components.

Table 1: Key Findings from In Vitro Hepatic Incubation Studies of Ulipristal Acetate

System ComponentFindingImplicated EnzymesReference
Human Liver MicrosomesExtensive metabolism of parent compound.CYP3A4 (major) europa.eugeneesmiddeleninformatiebank.nlfda.gov
Human Liver MicrosomesFormation of mono-demethylated and di-demethylated metabolites.CYP3A4, CYP1A2, CYP2A6 europa.eugeneesmiddeleninformatiebank.nl
Human HepatocytesNo significant induction effect on CYP3A4 activity observed.N/A fda.gov

The use of stable isotope labeling is a powerful strategy for metabolite discovery and structural characterization. doi.org this compound, as a deuterated analogue, is ideally suited for this purpose. When introduced into an in vitro system, the deuterium atoms act as a metabolic tag.

During analysis by high-resolution mass spectrometry, metabolites derived from this compound exhibit a characteristic mass shift compared to their unlabeled counterparts. This allows for their confident detection against a complex background of endogenous molecules. The mass difference and the isotopic pattern of the metabolite signal provide unambiguous confirmation that it is drug-related. metabolomicscentre.ca Furthermore, analyzing the fragmentation patterns of these labeled metabolites in tandem mass spectrometry (MS/MS) experiments helps to pinpoint the exact site of metabolic modification on the molecule, facilitating rapid structural elucidation.

In Vivo Biotransformation Profiling in Non-Human Biological Systems

Following in vitro characterization, studies move to in vivo animal models to understand the drug's metabolic profile in a whole organism, which accounts for processes like absorption, distribution, and excretion.

Preclinical studies in various animal models, including rats and monkeys, have been conducted to profile the biotransformation of ulipristal acetate. nih.gov Consistent with in vitro findings, the major metabolic pathway observed in these models is oxidative demethylation. nih.gov The primary metabolites identified in plasma and other tissues are the active mono-N-demethylated and the inactive di-N-demethylated forms of ulipristal acetate. nih.govresearchgate.net

The administration of this compound to these animal models significantly aids in creating a comprehensive metabolic map. By analyzing biological samples (e.g., blood, plasma, urine, and feces) with LC-MS, researchers can easily filter the data to find all molecular features that contain the deuterium label. This "isotope pattern filtering" approach ensures that even low-abundance or unexpected metabolites are not overlooked, providing a complete picture of the drug's biotransformation.

Table 2: Major Metabolites of Ulipristal Acetate Identified in Preclinical Models

Metabolite NameMetabolic ReactionPharmacological ActivityReference
Mono-N-demethylated ulipristal acetateN-DemethylationActive europa.eugeneesmiddeleninformatiebank.nlresearchgate.net
Di-N-demethylated ulipristal acetateN-DemethylationInactive nih.govresearchgate.net
Hydroxylated metabolitesHydroxylationNot specified europa.eugeneesmiddeleninformatiebank.nl

Understanding how a drug and its metabolites are eliminated from the body is a critical component of preclinical pharmacokinetic assessment. Studies involving radiolabeled ulipristal acetate have shown that the primary route of excretion is through the feces, indicating significant hepatobiliary clearance. nih.gov In one study, approximately 73% of the administered dose was recovered in the feces, with renal excretion via urine accounting for a much smaller fraction (around 6%). nih.gov

This compound is invaluable for excretion balance studies. Its use allows for the precise quantification of the parent drug and its key metabolites in urine and feces collected over time. Because the deuterium label does not involve radioactivity, it simplifies the handling and analysis process while still providing the high degree of sensitivity and specificity needed to accurately determine the routes and rates of elimination in preclinical species.

Preclinical Pharmacokinetic Research Methodologies Involving Ulipristal Acetate D3

Design and Execution of Preclinical Pharmacokinetic Studies in Animal Models

Preclinical pharmacokinetic (PK) studies are essential for characterizing a new drug's behavior in a living system. pharmacompass.com These studies, conducted in various animal species, provide foundational data on absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard like Ulipristal (B1683391) Acetate-d3 is integral to the reliability and accuracy of the data generated in these preclinical investigations. dustri.combertin-bioreagent.com Carcinogenicity studies, for instance, have been conducted in species such as transgenic TgRasH2 mice and Sprague Dawley rats to assess the long-term effects of Ulipristal Acetate (B1210297), with PK data providing crucial exposure context. researchgate.net

To understand the absorption and distribution of Ulipristal Acetate, researchers administer the compound to preclinical species, such as rats and mice, and collect biological samples like blood plasma at various time points. researchgate.netresearchgate.net Following oral administration, Ulipristal Acetate is rapidly absorbed. europa.eu

The concentration of Ulipristal Acetate in these samples is then measured using bioanalytical methods where Ulipristal Acetate-d3 is added to each sample as an internal standard. dustri.com This allows for precise quantification, which is necessary to determine key absorption and distribution parameters. For example, studies on other compounds in rats and beagle dogs have determined parameters such as the area under the curve (AUC), mean residence time (MRT), clearance (Cl/F), and the apparent volume of distribution (Vss/F). mdpi.com While specific preclinical values for Ulipristal Acetate are proprietary, the methodology remains standard. The volume of distribution for other compounds has been observed to range from 2.1 to 9.0 L/kg in various preclinical species. nih.gov High plasma protein binding is another characteristic feature investigated in these studies. nih.gov

Table 1: Key Pharmacokinetic Parameters Investigated in Preclinical Studies This table is illustrative of the types of data generated in preclinical pharmacokinetic studies.

ParameterDescriptionRelevance
CmaxMaximum (peak) plasma concentration of a drug.Indicates the rate and extent of drug absorption.
TmaxTime at which Cmax is observed.Indicates how quickly the drug is absorbed.
AUC (Area Under the Curve)The total drug exposure over time.Reflects the overall amount of drug that reaches systemic circulation.
Vd (Volume of Distribution)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into body tissues.

The elimination of a drug, which encompasses metabolism and excretion, is characterized by its clearance and elimination half-life (t½). researchgate.net In preclinical animal models, blood samples are collected over an extended period to capture the decline in plasma drug concentration. who.int Ulipristal Acetate is known to be extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into mono-demethylated and di-demethylated metabolites. researchgate.neteuropa.eu The mono-demethylated metabolite is pharmacologically active. researchgate.neteuropa.eu

The use of this compound is crucial for accurately quantifying the parent drug as it is eliminated from the system. This allows for the calculation of the elimination half-life, which for Ulipristal Acetate is estimated to be around 32 hours in humans, and the mean oral clearance. europa.eu Some elimination processes can be capacity-limited, following non-linear Michaelis-Menten kinetics, which can be identified by observing dose-dependent changes in parameters like mean residence time and the area under the curve. nih.gov

Bioanalytical Support for Preclinical Pharmacokinetic Investigations

Bioanalytical method development and validation are cornerstones of pharmacokinetic studies, ensuring the reliable quantification of drugs and their metabolites in biological fluids. pharmacompass.comresearchgate.net For Ulipristal Acetate, this work is heavily reliant on its deuterated analogue, this compound. dustri.com

Before analysis, the analyte (Ulipristal Acetate) and the internal standard (this compound) must be extracted from the complex biological matrix of the preclinical sample (e.g., plasma, tissue homogenate). pharmacompass.com The goal is to remove interfering substances like proteins and phospholipids (B1166683) that can compromise the analysis. nih.gov

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid technique where a solvent, such as methanol (B129727), is added to the plasma sample to denature and precipitate proteins. dustri.com The supernatant, containing the drug and internal standard, is then collected for analysis. dustri.com

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. It can offer a cleaner extract than PPT. researchgate.net

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analyte from the sample matrix. pharmacompass.com It is highly selective and can produce very clean extracts, which is beneficial for achieving high sensitivity. nih.gov

The choice of technique depends on the required sensitivity, the nature of the analyte, and the sample matrix. researchgate.net

The standard for quantitative bioanalysis in pharmacokinetic studies is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). pharmacompass.comdustri.com This technique offers high sensitivity and selectivity, allowing for the precise measurement of Ulipristal Acetate and its metabolites, even at very low concentrations. who.int

In this methodology, this compound is used as an internal standard. dustri.com It is added to all samples, calibrators, and quality controls at a known concentration. Since the deuterated standard is chemically identical to the analyte, it behaves similarly during sample preparation and ionization, but it is distinguishable by the mass spectrometer due to its higher mass. nih.gov This co-analysis allows for the correction of variability during the analytical process, such as extraction inconsistencies or matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte. nih.gov

A validated LC-MS/MS method for Ulipristal Acetate using this compound as an internal standard demonstrated high accuracy and precision over a linear range of 0.0500 to 100 ng/mL in plasma. dustri.com The analysis utilized specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to ensure selectivity. dustri.com

Table 2: Example of LC-MS/MS Parameters for Ulipristal Acetate Analysis Based on a published method for human plasma, applicable to preclinical matrices. dustri.com

ParameterDescription
Chromatographic ColumnACE Excel 3 C18-PFP
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Ulipristal Acetate)m/z 476.2 → 134.1
MRM Transition (this compound - IS)m/z 479.3 → 416.2

This rigorous bioanalytical approach, underpinned by the use of this compound, is indispensable for generating the high-quality pharmacokinetic data required for drug development and regulatory submission. rsc.org

Future Directions and Emerging Research Opportunities for Ulipristal Acetate D3

Exploration of Novel Research Applications for Deuterated Steroids

The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into steroid molecules has proven to be a powerful tool in chemical and biological sciences. arkat-usa.org Deuterated steroids, such as Ulipristal (B1683391) Acetate-d3, offer a unique advantage in research because their chemical reactivity is nearly identical to their non-deuterated counterparts, yet they are distinguishable by mass-sensitive analytical instruments. arkat-usa.org This property makes them invaluable as tracers for investigating the mechanisms and kinetics of chemical and biochemical reactions. arkat-usa.org

Historically, deuterium-labeled steroids have been instrumental as internal standards in both qualitative and quantitative analytical measurements, ensuring accuracy and precision. arkat-usa.orgsigmaaldrich.com Their most significant contribution lies in metabolic studies, where they allow researchers to trace the complex pathways of steroid biotransformation within a biological system. nih.govkarger.com For example, deuterated progesterone (B1679170) has been used to identify novel metabolites in various organisms. nih.gov

Emerging research is leveraging these properties in innovative ways. A promising new field is the use of deuterated steroids to identify long-term metabolites of certain drugs. nih.gov In anti-doping science, administering a deuterated version of a prohibited substance allows for the highly sensitive detection of its metabolites in urine over an extended period, significantly improving detection windows. nih.govwada-ama.org This approach, which relies on techniques like hydrogen isotope ratio mass spectrometry, can detect deuterated compounds at very low concentrations. wada-ama.org

Furthermore, the strategic deuteration of a drug can intentionally alter its metabolic fate. cdnsciencepub.com Since many metabolic changes are mediated by the cytochrome P450 enzyme system, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the reaction. cdnsciencepub.com This "metabolic switching" can increase the duration of a drug's action and potentially lower toxicity, an area of active investigation for developing next-generation therapeutics. cdnsciencepub.com Ulipristal Acetate-d3 serves as a critical tool in foundational studies that could inform the development of such "heavy drugs."

Table 1: Research Applications of Deuterated Steroids

Research Area Application of Deuterated Steroid Key Benefit
Pharmacokinetics Internal standard for quantification of the parent drug. nih.govnih.gov Ensures accurate and precise measurement of drug concentration in biological fluids.
Metabolism Studies Tracer to follow biotransformation pathways. nih.gov Enables identification of known and novel metabolites. nih.govwada-ama.org
Biochemistry Tool to measure hormone production rates. karger.com Provides insight into the dynamics of steroid synthesis in vivo.
Reaction Kinetics Mechanistic probe to study chemical and biochemical reactions. arkat-usa.org Helps elucidate the step-by-step process of a reaction.
Anti-Doping Science Administered compound to find long-term metabolites. nih.govwada-ama.org Prolongs the detection window for prohibited substances. nih.gov
Drug Development Investigating the "Kinetic Isotope Effect" to create more stable drugs. cdnsciencepub.com Potential to increase drug efficacy and reduce toxicity by slowing metabolism. cdnsciencepub.com

Advancements in Analytical Techniques for Isotope-Labeled Compounds

The full potential of isotope-labeled compounds like this compound is unlocked by parallel advancements in analytical instrumentation. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has become the cornerstone technique for the quantification of steroids in biological matrices due to its high sensitivity and selectivity. nih.govnih.govchromatographytoday.com In the analysis of ulipristal acetate (B1210297), this compound is routinely used as the internal standard, allowing for precise quantification by correcting for variations during sample preparation and analysis. nih.govnih.govresearchgate.net

Modern analytical methods are characterized by remarkable efficiency and sensitivity. Current LC-MS/MS approaches feature simple protein precipitation for sample preparation, small plasma volume requirements (as low as 50 µL), and short run times of just a few minutes per sample. nih.govdustri.com These methods can achieve a lower limit of quantitation in the picogram per milliliter range, enabling detailed pharmacokinetic studies from very small samples. nih.gov

The field continues to push the boundaries of detection and analysis:

Chemical Isotope Labeling (CIL): This technique involves using a reagent containing a stable isotope to label a target molecule, which can significantly improve the sensitivity, accuracy, and selectivity of mass spectrometry analysis for both targeted and non-targeted studies. chromatographyonline.com

High-Throughput Workflows: The integration of 96-well plate formats for sample extraction and the use of surrogate calibrants enable the rapid and simultaneous quantification of numerous endogenous and exogenous steroids in a single analytical run. chromatographytoday.com

Advanced Chromatographic Techniques: The use of ultra-high-performance liquid chromatography (UHPLC) with narrow-bore columns provides superior resolution and sensitivity for a wide array of steroid analytes. chromatographytoday.com

Hydrogen Isotope Ratio Mass Spectrometry (HIRMS): This highly specialized technique offers exceptional sensitivity for detecting deuterium-labeled compounds. wada-ama.org Because HIRMS is designed to measure natural deuterium abundance, it can easily detect compounds that have been intentionally enriched with deuterium, making it ideal for studies involving trace amounts of metabolites. wada-ama.org

Innovations in Synthesis: The synthesis of isotope-labeled compounds is also advancing. The integration of flow chemistry, for instance, allows for more efficient, scalable, and safer production of deuterated molecules, yielding purer products. adesisinc.com

Table 2: Analytical Techniques for Isotope-Labeled Compounds

Technique Description Role of this compound / Deuterated Steroids
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry; separates compounds and detects them based on their mass-to-charge ratio. nih.gov Serves as an ideal internal standard for accurate quantification of the non-labeled analyte. nih.gov
UPLC-MRM Ultra-Performance Liquid Chromatography with Multiple Reaction Monitoring; a highly sensitive and specific mode of MS analysis. rsc.org Used as an internal standard to enable reliable quantification of steroid hormones in complex biological samples. rsc.org
HIRMS Hydrogen Isotope Ratio Mass Spectrometry; an ultra-sensitive technique for measuring the ratio of deuterium to hydrogen. wada-ama.org Acts as the target analyte in studies designed to trace metabolism at very low concentrations. wada-ama.org
CIL-MS Chemical Isotope Labeling Mass Spectrometry; uses isotopic reagents to "tag" analytes for improved detection. chromatographyonline.com The principle of isotopic differentiation is central; deuterated standards are key for validation.

Contribution to Fundamental Understanding of Steroid Biochemistry and Modulation Mechanisms

This compound is more than an analytical tool; it is an enabler of fundamental research into steroid biochemistry and receptor modulation. Ulipristal acetate itself is a selective progesterone receptor modulator (SPRM), a class of compounds that exhibit mixed agonist and antagonist activity at the progesterone receptor. biocompare.comnih.gov This dual activity allows it to modulate progesterone-regulated pathways, making it a subject of intense study for its effects on tissues like the endometrium and on hormone-dependent conditions such as uterine fibroids. nih.govmdpi.com

This is where this compound plays a pivotal role. By serving as the internal standard in highly sensitive LC-MS/MS assays, it allows for the accurate quantification of ulipristal acetate in plasma and tissues. nih.govnih.gov This data is fundamental for:

Elucidating Metabolic Pathways: Tracing the fate of ulipristal acetate in the body helps identify its metabolites, contributing to a complete picture of its biological activity and clearance. The principles are the same as those used in studies with other deuterated steroids, like progesterone, to map metabolic transformations. nih.gov

Correlating Exposure with Response: Accurate pharmacokinetic profiles allow researchers to establish a clear link between the concentration of the drug in the body and its effects at the target tissue. For instance, researchers can correlate specific plasma concentrations of ulipristal acetate with observed changes in uterine fibroid volume or gene expression in endometrial cells. researchgate.netresearchgate.net

Investigating Receptor Interactions: Understanding the concentration of ulipristal acetate available to bind to progesterone receptors is key to deciphering its modulatory effects. This knowledge helps explain how it can simultaneously block cell proliferation while initiating other receptor-mediated events. nih.govmdpi.com

In essence, while this compound itself is not the active modulator, it provides the quantitative foundation necessary to study the complex pharmacology of its non-deuterated parent compound. The use of this stable isotope-labeled standard enables researchers to conduct the precise measurements required to unravel the nuanced mechanisms of steroid receptor modulation, ultimately contributing to a deeper understanding of steroid biochemistry and the development of more targeted therapies.

Q & A

Q. What are the primary pharmacological mechanisms of Ulipristal Acetate-d3 in modulating progesterone receptors, and how do these mechanisms inform experimental design?

this compound acts as a selective progesterone receptor modulator (SPRM), competitively inhibiting progesterone binding. Its deuterated form enhances metabolic stability, making it valuable for pharmacokinetic (PK) studies. Researchers should design in vitro assays (e.g., receptor-binding affinity tests) and in vivo models (e.g., ovariectomized rodents) to assess dose-dependent effects on endometrial morphology and ovulation suppression .

Q. How is the pharmacokinetic profile of this compound characterized, and what methodologies are critical for its analysis?

Key PK parameters include high plasma protein binding (>94%), CYP3A4-mediated metabolism to active mono-demethylated metabolites, and a terminal half-life of ~32 hours. Methodologies:

  • LC-MS/MS for quantifying plasma concentrations .
  • Radiolabeled tracer studies to track tissue distribution and excretion .
  • Population PK modeling to account for inter-individual variability in metabolic rates .

Q. What experimental models are appropriate for assessing this compound's teratogenic potential?

  • Rodent models : Dose-ranging studies in pregnant rats and rabbits during organogenesis (e.g., 1/3 to 3× human exposure) to evaluate embryofetal loss and malformations. Note species-specific responses: rats show higher sensitivity to pregnancy termination than primates .
  • Primate models : First-trimester dosing in monkeys to study pregnancy termination efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound's ovulatory suppression efficacy?

Discrepancies arise from timing of administration relative to the luteinizing hormone (LH) surge:

  • Pre-ovulatory phase : UPA delays follicular rupture when administered ≥5 days before ovulation .
  • Post-ovulatory phase : Limited efficacy, necessitating alternative endpoints (e.g., endometrial receptivity markers) .
    Methodological solutions :
  • Hormonal monitoring : Serial serum LH/progesterone measurements to pinpoint ovulation timing.
  • Ultrasound tracking : Follicular diameter measurements to standardize study cohorts .

Q. What analytical strategies optimize detection of this compound in complex biological matrices?

  • Doehlert experimental design : Multivariate optimization of parameters (e.g., pH, temperature) for fluorescence sensors or HPLC methods to enhance sensitivity .
  • Sample preparation : Solid-phase extraction (SPE) with deuterated internal standards to minimize matrix effects .

Q. How do polymorphic forms of this compound impact preclinical research, and how can stability be ensured?

Eleven crystal forms (5 non-solvates, 6 solvates) exhibit varying solubility and thermal stability. Researchers must:

  • Characterize polymorphs : Use PXRD, DSC, and IR to confirm crystal structure .
  • Stability protocols : Accelerated aging studies under controlled humidity/temperature to identify degradation pathways .

Q. What are the implications of this compound's transporter inhibition profile in drug interaction studies?

  • In vitro findings : UPA inhibits P-gp and BCRP transporters at intestinal levels, but in vivo significance is minimal due to single-dose regimens .
  • Clinical relevance : Screen co-administered drugs (e.g., fexofenadine) for transporter-mediated interactions using Caco-2 cell models .

Q. How should longitudinal studies on endometrial effects be designed to account for this compound's SPRM activity?

  • Endometrial sampling : Serial biopsies to assess histological changes (e.g., thickened endometrium, reduced secretory differentiation) .
  • Biomarkers : Immunohistochemistry for progesterone receptor isoforms (PR-A/PR-B) to quantify receptor modulation .

Q. What strategies address reduced this compound efficacy in high-BMI populations?

  • Dose adjustment : PK simulations to determine weight-adjusted dosing .
  • Mechanistic studies : Adipose tissue distribution assays to evaluate sequestration effects .

Q. How can lactation studies balance ethical constraints with data accuracy?

  • Milk sampling : Collect 24-hour increments post-dose to measure UPA and metabolites (e.g., mean concentrations: 22.7 ng/mL at 0–24 hours) .
  • Infant exposure modeling : Calculate weight-adjusted dosages (e.g., 4.1 mcg/kg on Day 1) and compare to safety thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.